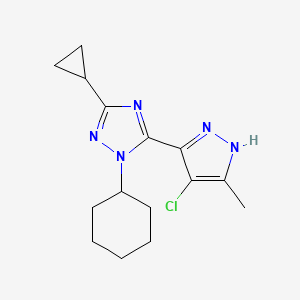
5-(4-chloro-3-methyl-1H-pyrazol-5-yl)-1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds like the one mentioned are crucial in medicinal chemistry due to their diverse biological activities. The combination of pyrazole and triazole rings often leads to compounds with significant pharmacological potential. Research in this area focuses on synthesizing novel compounds and studying their chemical and physical properties to explore potential applications.
Synthesis Analysis
The synthesis of heterocyclic compounds typically involves multi-step reactions, starting from simple precursors to more complex structures. For compounds containing pyrazole and triazole rings, common methods include cyclization reactions, nucleophilic substitution, and the use of catalysts to facilitate the formation of the desired heterocyclic framework (Shimada et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These methods provide detailed information about the arrangement of atoms, molecular conformations, and electronic structures, which are essential for understanding the reactivity and properties of the compound (Boechat et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, largely dependent on the functional groups present and the electronic nature of the heterocycles. They can undergo substitution reactions, addition reactions, and cyclization processes. The presence of pyrazole and triazole rings often imparts nucleophilic characteristics, allowing for further functionalization (Karrouchi et al., 2016).
Propriétés
IUPAC Name |
5-(4-chloro-5-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-3-cyclopropyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5/c1-9-12(16)13(19-18-9)15-17-14(10-7-8-10)20-21(15)11-5-3-2-4-6-11/h10-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALULAJFZJRLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=NC(=NN2C3CCCCC3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![N,2-dimethyl-N-[2-(phenylthio)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5667417.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)
![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)

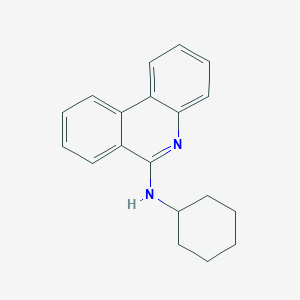
![5-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5667449.png)
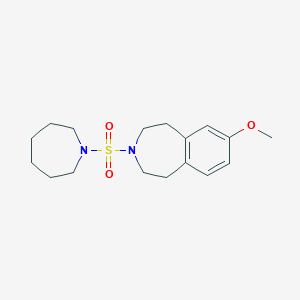
![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)
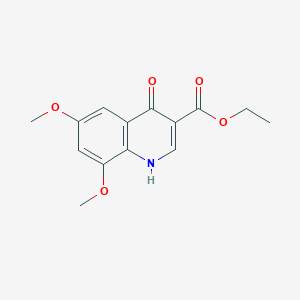

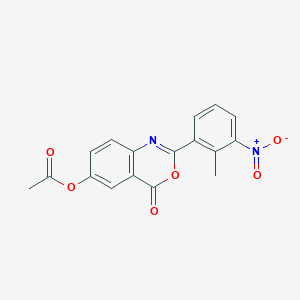
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5667506.png)